molecular formula C20H21ClN2O3 B2728755 N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide CAS No. 1009791-01-8

N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide

Cat. No.: B2728755
CAS No.: 1009791-01-8
M. Wt: 372.85
InChI Key: JAESBMZYXUZILJ-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide” is a compound that belongs to the class of indole derivatives . The molecular formula of this compound is C20H21ClN2O3 and it has a molecular weight of 372.85.


Molecular Structure Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The specific molecular structure of “this compound” is not available in the sources I found.


Chemical Reactions Analysis

Indole derivatives are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . The specific chemical reactions involving “this compound” are not available in the sources I found.


Physical and Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Scientific Research Applications

Antimicrobial Applications

The synthesis and evaluation of derivatives of indolin-3-yl acetamides, such as those related to N-(5-chloro-2-oxo-1-(3-(m-tolyloxy)propyl)indolin-3-yl)acetamide, have demonstrated promising antimicrobial activities. Debnath and Ganguly (2015) synthesized a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives and found some compounds exhibiting significant antibacterial and antifungal activities, showcasing the potential of these compounds in combating various pathogenic microorganisms (Debnath & Ganguly, 2015).

Anti-inflammatory and Antioxidant Properties

Al-Ostoot et al. (2020) focused on the synthesis of a new indole acetamide derivative, demonstrating its anti-inflammatory activity via in silico modeling, targeting the cyclooxygenase domains. This study also highlighted the compound's antioxidant properties through density functional theory calculations and vibrational analysis, indicating the compound's potential in therapeutic applications for inflammation and oxidative stress-related conditions (Al-Ostoot et al., 2020).

Anticancer Activity

Research into the anticancer effects of indole acetamide derivatives, including structures similar to this compound, has shown promising results. Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines, revealing significant anticancer potential. Their findings suggest these compounds could be effective in managing hepatocellular carcinoma, with one of the compounds demonstrating high efficacy and safety in both in vitro and in vivo studies (Eldeeb et al., 2022).

Properties

IUPAC Name

N-[5-chloro-1-[3-(3-methylphenoxy)propyl]-2-oxo-3H-indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c1-13-5-3-6-16(11-13)26-10-4-9-23-18-8-7-15(21)12-17(18)19(20(23)25)22-14(2)24/h3,5-8,11-12,19H,4,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAESBMZYXUZILJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCN2C3=C(C=C(C=C3)Cl)C(C2=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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